3-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid
Description
3-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a phenyl ring, which is further connected to a prop-2-ynoic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]prop-2-ynoic acid |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-11-6-4-5-10(9-11)7-8-12(16)17/h4-6,9H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
RKJQPKADKCKSCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-aminophenylprop-2-ynoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne moiety to an alkene or alkane.
Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
3-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and protein modifications.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The prop-2-ynoic acid moiety can also interact with active sites in enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid
- 3-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid
- (S)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid
Uniqueness
3-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid is unique due to the presence of both a Boc-protected amine and a prop-2-ynoic acid moiety
Biological Activity
3-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C18H23NO5
- Molecular Weight : 333.38 g/mol
- CAS Number : 949894-57-9
The structural representation includes a prop-2-ynoic acid moiety linked to a tert-butoxycarbonyl (Boc) amino group, which is significant for its biological activity.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to 3-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid. Notably, derivatives of para-aminobenzoic acid (PABA) have shown promising results in inhibiting cancer cell proliferation. For instance, benzamide derivatives exhibited IC50 values ranging from 3.0 µM to 5.85 µM against various cancer cell lines, indicating significant antiproliferative activity compared to standard drugs like 5-Fluorouracil .
Comparative Antiproliferative Activity
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Benzamide Derivative | 5.85 | A549 |
| PABA Derivative | 3.0 | MCF-7 |
| N-(4-(pyridin-4-yl)pyrimidin-2-yl)amide | 1.68 | Various Cancer Cells |
The biological activity of these compounds is often attributed to their ability to induce apoptosis and inhibit cell cycle progression in cancer cells. The mechanisms include:
- Inhibition of Proliferation : Compounds have been shown to significantly reduce the growth rate of cancer cells.
- Induction of Apoptosis : Increased levels of caspase activation have been observed in treated cells, indicating the initiation of programmed cell death.
- Nrf2/ARE Pathway Activation : Some studies suggest that certain derivatives can activate the Nrf2/ARE pathway, leading to enhanced cellular protection against oxidative stress .
Study on N-Phenyl Cinnamamide Derivatives
A study highlighted the protective effects of N-phenyl cinnamamide derivatives against oxidative stress in hepatocytes. The compounds increased glutathione synthesis and reduced reactive oxygen species (ROS) levels, demonstrating a potential mechanism for their anticancer effects .
Evaluation of Antiproliferative Activity
In another evaluation, various synthesized compounds were tested against human cancer cell lines, revealing a range of IC50 values that underscored their varying degrees of potency. For example, one compound exhibited an IC50 value as low as 0.16 µM, indicating strong antiproliferative activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
